molecular formula C9H14N2O2 B066852 Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate CAS No. 165744-14-9

Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B066852
CAS No.: 165744-14-9
M. Wt: 182.22 g/mol
InChI Key: KSERUIWILZNIDW-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .

Biochemical Analysis

Biochemical Properties

Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as carboxylesterases, which catalyze the hydrolysis of ester bonds. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the conversion of this compound into its corresponding acid form .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For instance, this compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can induce changes in gene expression by interacting with DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative effects with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways or enhancement of cellular functions. At higher doses, toxic or adverse effects can occur, including cellular damage, disruption of metabolic processes, and potential toxicity to vital organs. Threshold effects have been observed, indicating a dosage-dependent response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as carboxylesterases, which catalyze its hydrolysis to produce the corresponding acid form. This metabolic conversion can influence metabolic flux and alter metabolite levels within cells. Additionally, this compound may interact with cofactors that facilitate its metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported across cell membranes by solute carrier proteins or bind to intracellular proteins that facilitate its distribution .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with DNA and regulatory proteins, or to the mitochondria, where it can influence metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate can be synthesized through the condensation of ethyl acetoacetate with methylhydrazine in the presence of an acid catalyst. The reaction typically involves the slow addition of ethyl acetoacetate to a cooled solution of methylhydrazine in ethanol, followed by stirring and subsequent heating . Another method involves the reaction of 3-ethylpyrazole-5-carboxylate with dimethyl sulfate to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, can also be employed to enhance the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

Major products formed from these reactions include pyrazole-3-carboxylic acids, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
  • 3-methyl-1-phenyl-1H-pyrazol-5-ol
  • 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups at positions 5 and 1, respectively, contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 5-ethyl-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-7-6-8(10-11(7)3)9(12)13-5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSERUIWILZNIDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622899
Record name Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165744-14-9
Record name Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 2,4-dioxohexanoate (12 g) in glacial acetic acid (75 ml) was cooled in an ice-bath and treated with methylhydrazine (3.21 g) in a dropwise fashion over 5-10 m. On complete addition the ice cooling was removed and the yellow homogeneous solution stirred at room temperature for ca. 2 h. The acetic acid was then removed in vacuo and the residual oil re-dissolved in ethyl acetate (~ 100 mls). The ethyl acetate solution was washed with saturated sodium hydrogen carbonate (3×) and brine. After drying over anhydrous magnesium sulphate the solvent was evaporated. The crude material was purified by silica gel chromatography eluting with 20-70% ethyl acetate/hexane giving the title compound as a pale yellow oil, (6.656 g, 52%); dH (CDCl3) 1.28 (3H, t, J7.6 Hz), 1.38 (3H, t, J7.1 Hz), 2.61 (2H, q, J7.6 Hz), 3.84 (3H, s), 4.38 (2H, q, J7.1 Hz) and 6.58 (1H, s).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
methylhydrazine
Quantity
3.21 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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